6-Fluorochromane-2-carboxylic acid can be derived from various synthetic routes, primarily involving the manipulation of p-fluorophenol and other precursors through multiple chemical reactions. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as a chiral building block for drug synthesis.
The synthesis of 6-Fluorochromane-2-carboxylic acid can be achieved through several methods, with one notable approach involving the following steps:
This method showcases a high yield (up to 90%) and demonstrates the efficiency of catalytic hydrogenation in synthesizing complex organic molecules.
The molecular structure of 6-Fluorochromane-2-carboxylic acid consists of a chromane core with a carboxylic acid functional group at the 2-position and a fluorine atom at the 6-position. Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
6-Fluorochromane-2-carboxylic acid is involved in various chemical reactions, including:
These reactions highlight the versatility of 6-Fluorochromane-2-carboxylic acid in organic synthesis.
The mechanism of action for 6-Fluorochromane-2-carboxylic acid primarily involves its interaction with specific enzymes known as esterases, particularly EstS and EstR isolated from Geobacillus thermocatenulatus.
The compound acts as a substrate for these esterases, which catalyze the hydrolysis of ester bonds, leading to the production of optically pure forms of 6-Fluorochromane-2-carboxylic acids through enzymatic resolution processes.
The enzymatic resolution occurs in an aqueous-toluene biphasic system, where the compound undergoes selective hydrolysis by these esterases, yielding high enantiomeric excess values (greater than 99% for one enantiomer) within a short reaction time .
6-Fluorochromane-2-carboxylic acid exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in organic synthesis and pharmaceuticals .
6-Fluorochromane-2-carboxylic acid serves multiple roles in scientific research and industry:
6-Fluorochromane-2-carboxylic acid (CAS RN: 99199-60-7) is a fluorinated heterocyclic compound with the systematic IUPAC name 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. Its molecular formula is C₁₀H₉FO₃, corresponding to a molecular weight of 196.18 g/mol [1] [4]. The structure comprises a benzopyran (chromane) core with a fluorine substituent at the 6-position and a carboxylic acid group at the 2-position. This chiral molecule exists as R- and S-enantiomers due to the stereogenic center at C2. Key identifiers include:
OC(C1CCC2=CC(F)=CC=C2O1)=O
[3] [6] ZNJANLXCXMVFFI-UHFFFAOYSA-N
[1] [3] C1CC2=C(C=CC(=C2)F)OC1C(=O)O
[8] Table 1: Nomenclature and Identifiers of 6-Fluorochromane-2-Carboxylic Acid
Category | Value |
---|---|
IUPAC Name | 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid |
Synonyms | 6-Fluorochroman-2-carboxylic acid; Nebivolol intermediate STEP-III; 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid |
CAS Registry Number | 99199-60-7 |
Molecular Formula | C₁₀H₉FO₃ |
Molecular Weight | 196.18 g/mol |
First reported in the late 20th century, 6-fluorochromane-2-carboxylic acid emerged as a critical intermediate in cardiovascular drug development. Its synthesis was pioneered through chemical hydrogenation methods, such as the reduction of 6-fluorochromone-2-carboxylic acid using Pd/C catalysis under hydrogen pressure [7]. Early routes faced challenges in enantioselectivity, relying on classical resolution techniques. A significant advancement occurred in 2022 with the introduction of a biocatalytic resolution method using engineered esterases (EstS and EstR), enabling high-purity enantiomer production (>99% ee) [2]. This innovation addressed limitations of traditional chemical synthesis, including low yields and environmental concerns.
This compound is indispensable for synthesizing β-blockers like nebivolol, which treats hypertension and heart failure [4] [9]. The fluorine atom enhances metabolic stability and receptor affinity, while the carboxylic acid group allows derivatization into esters, amides, or salts. Its chromane scaffold is a versatile building block in agrochemicals and materials science. Commercial availability from suppliers (e.g., Sigma-Aldrich, TCI Chemicals) underscores its industrial relevance [3] . Recent enzymatic resolutions highlight its role in advancing green chemistry, achieving 93.5% yield with minimal waste [2].
Table 2: Key Physical Properties of 6-Fluorochromane-2-Carboxylic Acid
Property | Value | Source |
---|---|---|
Melting Point | 129.2–130.3°C | [1] [4] |
Boiling Point | 358.0 ± 42.0 °C (Predicted) | [1] |
Density | 1.364 ± 0.06 g/cm³ (Predicted) | [1] |
pKa | 3.05 ± 0.20 (Predicted) | [1] [4] |
Solubility | Slightly soluble in DMSO, methanol | [4] |
Storage Conditions | Sealed, dry, 2–8°C | [1] [4] |
Table 3: Compound Synonyms in Commercial and Scientific Literature
Synonym | Source |
---|---|
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [1] |
rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Nebivolol intermediate STEP-III | [4] |
6-Fluorochroman-2-carboxylic acid | [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7